2-Carbamoyl-3-hydroxybenzoic acid, also known as 3-carbamoyl-2-hydroxybenzoic acid, is an organic compound classified under hydroxybenzoic acid derivatives. It features a benzene ring substituted with both a carbamoyl group and a hydroxyl group, contributing to its unique chemical properties and potential applications. The compound is recognized for its structural significance in various biochemical contexts and its applicability in scientific research.
This compound can be synthesized through several chemical reactions involving hydroxybenzoic acid derivatives. Its identification is facilitated by databases such as PubChem and ChemSpider, which catalog its properties and synthesis pathways.
2-Carbamoyl-3-hydroxybenzoic acid falls under the following classifications:
The synthesis of 2-carbamoyl-3-hydroxybenzoic acid can be achieved through various methods, primarily involving the reaction of hydroxybenzoic acid with carbamoylating agents.
The molecular formula for 2-carbamoyl-3-hydroxybenzoic acid is , with a molecular weight of approximately 181.15 g/mol.
OC(=O)C1=CC(C(=O)N)=C(C=C1)O
This structure reveals a hydroxyl group (-OH) and a carbamoyl group (-C(=O)NH₂) attached to the benzene ring, indicating potential sites for further chemical reactivity.
2-Carbamoyl-3-hydroxybenzoic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-carbamoyl-3-hydroxybenzoic acid primarily relates to its interaction with biological targets due to its functional groups:
2-Carbamoyl-3-hydroxybenzoic acid has several scientific uses:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6